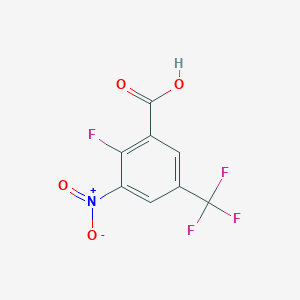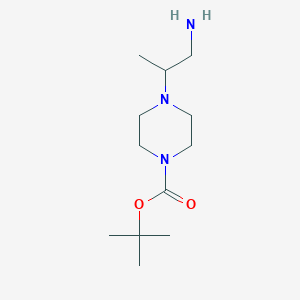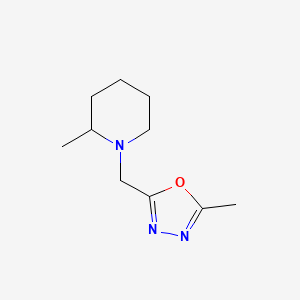
2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is a chemical compound with the molecular formula C8H3F4NO4 . It has a molecular weight of 253.11 .
Synthesis Analysis
The synthesis of similar compounds often involves several steps. For example, the synthesis of 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, carries out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carries out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carries out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid consists of a benzoic acid core with fluorine and nitro functional groups attached .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in compounds like 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is often associated with a variety of pharmacological activities. This compound can be used in the synthesis of drug molecules, particularly those approved by the FDA that contain the trifluoromethyl group as one of the pharmacophores . The unique properties of the trifluoromethyl group, such as its lipophilicity and ability to enhance binding affinity, make it valuable in the development of active pharmaceutical ingredients (APIs).
Antimicrobial Agents
Research has shown that compounds with a trifluoromethyl group can exhibit antimicrobial activity. For instance, derivatives of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid have been investigated for their potential as antibacterial agents against various strains, including Escherichia coli and Bacillus cereus, as well as antifungal action against Candida albicans and Aspergillus niger .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactivity allows for functionalization via lithiation and reaction with electrophiles. It can also participate in selective rhodium-catalyzed conjugate addition reactions, which are valuable in constructing complex organic molecules .
Agrochemicals
The unique chemical structure of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid makes it a candidate for use in the synthesis of agrochemicals. Its properties can be harnessed to develop new pesticides or herbicides, contributing to the agricultural industry .
Inhibitors of Kinesin Spindle Protein
2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid may be used in the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents. KSP inhibitors can disrupt the function of this protein, which is essential for cell division, thereby providing a mechanism to combat cancerous growth .
Dyestuff Industry
As an intermediate in dyestuff production, this compound can contribute to the synthesis of novel dyes. Its nitro group can undergo various chemical reactions, allowing for the creation of dyes with specific properties for use in textiles and other materials .
Cardiovascular Disease Treatment
Derivatives of this compound have been implicated in the treatment of dyslipidemia-related cardiovascular diseases. By inhibiting endothelial lipase activity, which is involved in HDL metabolism and atherosclerotic plaque development, these derivatives can be efficacious in treating cardiovascular conditions .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile . This suggests that these could be potential targets of the compound.
Mode of Action
The compound interacts with its targets through a chemical reaction. It reacts with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product . This suggests that the compound may act as a reagent in the Ugi four-component reaction (U-4CR), a powerful tool for the synthesis of peptidomimetics and α-amino acid derivatives.
Result of Action
The result of the action of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is the formation of the Ugi product when it reacts with an aldehyde, isonitrile, and a primary amine . This indicates that the compound plays a crucial role in facilitating the synthesis of complex organic molecules.
Action Environment
The action of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is known to be influenced by mild and functional group tolerant reaction conditions
Propiedades
IUPAC Name |
2-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO4/c9-6-4(7(14)15)1-3(8(10,11)12)2-5(6)13(16)17/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGCOZKWDPXHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1389313-52-3 |
Source


|
| Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2884076.png)

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide](/img/structure/B2884079.png)
![N-[2-[2-[2-[[oxo(3-pyridinyl)methyl]amino]ethoxy]ethoxy]ethyl]-3-pyridinecarboxamide](/img/structure/B2884082.png)



![N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2884087.png)
![3-Benzyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2884089.png)

![Methyl 2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884092.png)


![methyl 2-[(5Z)-5-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-yl]acetate](/img/structure/B2884097.png)